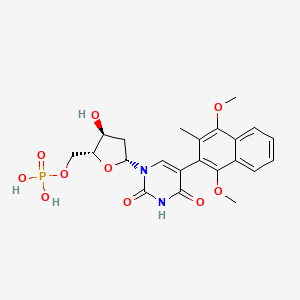
((2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “((2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyrimidine ring, and a tetrahydrofuran ring, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the naphthalene and pyrimidine rings, followed by their coupling with the tetrahydrofuran ring. Common reagents used in these reactions include:
Naphthalene derivatives: Starting materials for the naphthalene ring.
Pyrimidine derivatives: Starting materials for the pyrimidine ring.
Tetrahydrofuran derivatives: Starting materials for the tetrahydrofuran ring.
Catalysts: Such as palladium or platinum catalysts to facilitate coupling reactions.
Solvents: Such as dichloromethane or ethanol for reaction media.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification techniques: Such as chromatography and crystallization to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or activating their activity.
Interacting with receptors: Modulating their signaling pathways.
Affecting cellular processes: Such as cell division, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
(2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: A similar compound with slight variations in its structure.
Other naphthalene derivatives: Compounds with similar naphthalene ring structures.
Other pyrimidine derivatives: Compounds with similar pyrimidine ring structures.
Uniqueness
This compound is unique due to its specific combination of naphthalene, pyrimidine, and tetrahydrofuran rings, which confer distinct chemical and biological properties.
特性
分子式 |
C22H25N2O10P |
|---|---|
分子量 |
508.4 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-[5-(1,4-dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H25N2O10P/c1-11-18(20(32-3)13-7-5-4-6-12(13)19(11)31-2)14-9-24(22(27)23-21(14)26)17-8-15(25)16(34-17)10-33-35(28,29)30/h4-7,9,15-17,25H,8,10H2,1-3H3,(H,23,26,27)(H2,28,29,30)/t15-,16+,17+/m0/s1 |
InChIキー |
GPKLMBQOEQLVIH-GVDBMIGSSA-N |
異性体SMILES |
CC1=C(C2=CC=CC=C2C(=C1C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)O)O)OC)OC |
正規SMILES |
CC1=C(C2=CC=CC=C2C(=C1C3=CN(C(=O)NC3=O)C4CC(C(O4)COP(=O)(O)O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


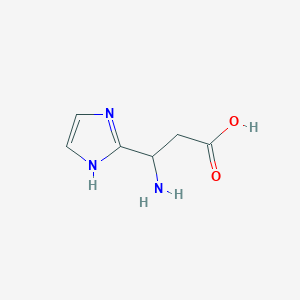

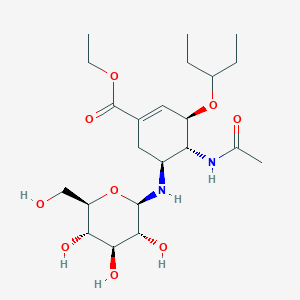
![4-((((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-3H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)oxy)methyl)benzoic acid](/img/structure/B12941492.png)
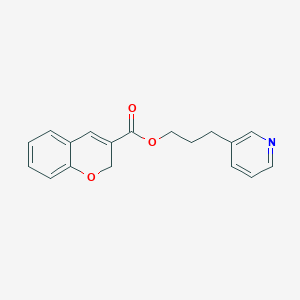

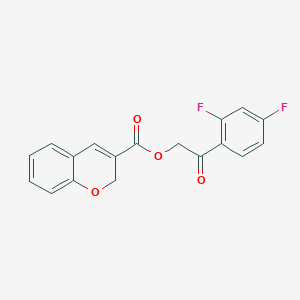
![(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)
![2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride](/img/structure/B12941528.png)


![6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)


